

function of (3S)-Citramalyl-CoA in C5-branched dibasic acid metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(3S)-Citramalyl-CoA	
Cat. No.:	B1247887	Get Quote

An In-Depth Technical Guide on the Function of **(3S)-Citramalyl-CoA** in C5-Branched Dibasic Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(3S)-Citramalyl-Coenzyme A ((3S)-Citramalyl-CoA) is a critical intermediate in the metabolism of C5-branched dibasic acids, a class of molecules with increasing relevance in both biotechnology and human health. This guide provides a comprehensive overview of the function of (3S)-Citramalyl-CoA, focusing on its enzymatic processing and its central role in interconnecting various metabolic pathways. The key enzyme responsible for its cleavage, citramalyl-CoA lyase, breaks it down into acetyl-CoA and pyruvate, feeding these essential building blocks into central carbon metabolism. In humans, the mitochondrial enzyme Citrate Lyase Beta-Like (CLYBL) performs this function and is integral to the detoxification of itaconate, an immunomodulatory metabolite. Loss of CLYBL function leads to the accumulation of citramalyl-CoA and upstream metabolites, which can inhibit vitamin B12-dependent enzymes, providing a direct link between C5-dicarboxylate metabolism and vitamin B12 deficiency. This document details the core metabolic pathways, presents quantitative enzymatic data, outlines key experimental protocols for studying these processes, and discusses the implications for therapeutic development.

Introduction



C5-branched dibasic acids, such as itaconate and citramalate, are a class of metabolites that play significant roles in various biological processes, from microbial carbon assimilation to the human immune response.[1][2] The metabolism of these compounds converges on the formation of (3S)-Citramalyl-CoA, positioning it as a key node in cellular carbon management. The primary fate of (3S)-Citramalyl-CoA is its cleavage into acetyl-CoA and pyruvate, a reaction that allows organisms to utilize C5 compounds as a carbon source.[3][4] Understanding the function and regulation of this pathway is crucial, particularly in the context of human health, where the metabolite itaconate is produced by macrophages as an antimicrobial and immunomodulatory agent.[5] The detoxification of itaconate proceeds via (3S)-Citramalyl-CoA, and defects in this pathway are linked to metabolic disorders, specifically vitamin B12 deficiency. This guide will explore the core biochemistry of (3S)-Citramalyl-CoA, its physiological roles, and the methodologies used to investigate its function.

The Core Role of (3S)-Citramalyl-CoA in Metabolism

The central reaction involving **(3S)-Citramalyl-CoA** is its reversible cleavage into acetyl-CoA and pyruvate. This reaction is catalyzed by the enzyme **(3S)-citramalyl-CoA** lyase (EC 4.1.3.25). This enzyme belongs to the family of oxo-acid-lyases, which specialize in cleaving carbon-carbon bonds.

The overall reaction is: (3S)-Citramalyl-CoA

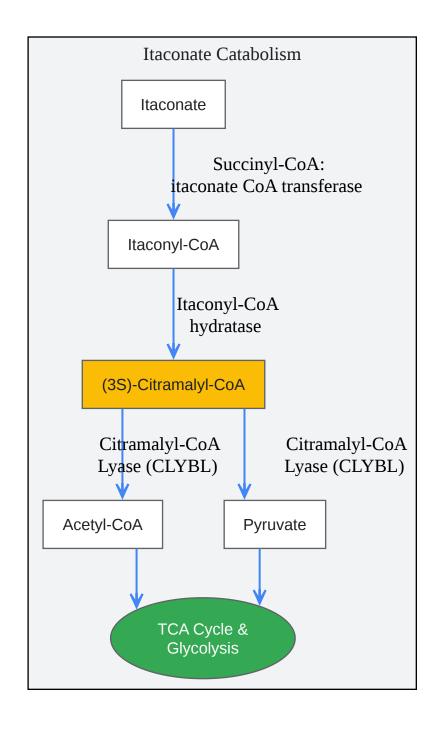
⇒ Acetyl-CoA + Pyruvate

This reaction is a critical step in pathways that degrade C5-branched dicarboxylates, allowing the carbon skeletons to be funneled into central metabolic pathways like the TCA cycle and glycolysis.

The Itaconate Degradation Pathway

A prominent example of C5-branched dibasic acid metabolism is the degradation of itaconate. In host cells, itaconate is converted sequentially to itaconyl-CoA and then citramalyl-CoA. The final step, catalyzed by citramalyl-CoA lyase, completes the pathway, yielding metabolites that are readily assimilated.





Click to download full resolution via product page

Caption: The metabolic pathway for itaconate degradation.

Broader Metabolic Context

Beyond itaconate degradation, **(3S)-CitramalyI-CoA** is an intermediate in other significant pathways:



- 3-Hydroxypropionate Bi-Cycle: In photoautotrophic bacteria like Chloroflexus aurantiacus,
 (3S)-citramalyl-CoA cleavage is the final step in a carbon fixation cycle that regenerates acetyl-CoA.
- Glyoxylate Assimilation: Some bacteria utilize a pathway where glyoxylate and propionyl-CoA are condensed to form β-methylmalyl-CoA, which is eventually converted to citramalyl-CoA and cleaved.
- Metabolism in Pseudomonas: Species like Pseudomonas aeruginosa possess gene clusters
 that enable the metabolism of itaconate and other C5-branched dicarboxylates, highlighting
 the pathway's importance in environmental bacteria.

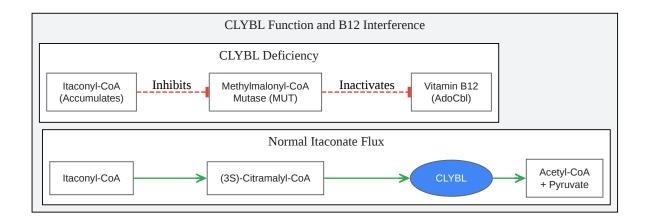
The Human Citramalyl-CoA Lyase: CLYBL

In vertebrates, the mitochondrial enzyme Citrate Lyase Beta-Like (CLYBL) has been identified as the functional citramalyl-CoA lyase. Its primary recognized role is in the catabolism of itaconate.

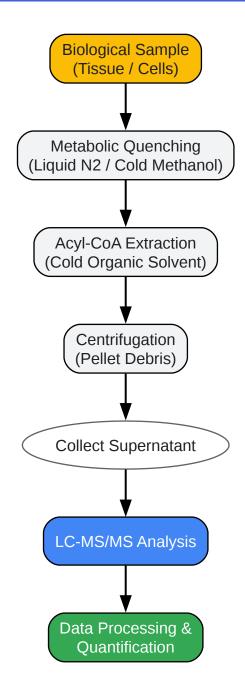
CLYBL and Vitamin B12 Metabolism

A crucial discovery has been the link between CLYBL function and vitamin B12 (cobalamin) metabolism. Individuals with loss-of-function variants in the CLYBL gene exhibit reduced circulating levels of vitamin B12. The mechanism involves the accumulation of upstream metabolites, particularly itaconyl-CoA, when CLYBL is absent. Itaconyl-CoA acts as a potent inhibitor of the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT). Inhibition of MUT leads to the inactivation of the B12 cofactor (adenosylcobalamin) and disrupts mitochondrial metabolism.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. researchgate.net [researchgate.net]
- 2. Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citramalyl-CoA lyase Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing metabocard for L-Citramalyl-CoA (HMDB0006345) [hmdb.ca]
- 5. The human knockout gene CLYBL connects itaconate to vitamin B12 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [function of (3S)-Citramalyl-CoA in C5-branched dibasic acid metabolism]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1247887#function-of-3s-citramalyl-coa-in-c5-branched-dibasic-acid-metabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com